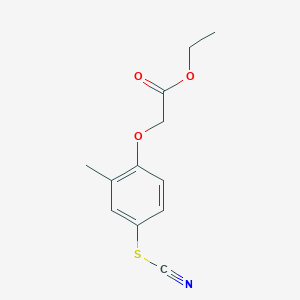

Ethyl 2-(2-methyl-4-thiocyanatophenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(2-methyl-4-thiocyanatophenoxy)acetate is a chemical compound with the molecular formula C12H13NO3S and a molecular weight of 251.3 g/mol . This compound is known for its unique structure, which includes a thiocyanate group attached to a phenoxyacetate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-methyl-4-thiocyanatophenoxy)acetate typically involves the reaction of 2-methyl-4-thiocyanatophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methyl-4-thiocyanatophenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

Substitution: Hydrolysis is typically carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Thiol derivatives.

Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 2-(2-methyl-4-thiocyanatophenoxy)acetate is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Medicine: As a potential lead compound for the development of new drugs.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(2-methyl-4-thiocyanatophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiocyanate group is known to form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The phenoxyacetate moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate: Known for its use in flavors and fragrances.

Ethyl acetate: Commonly used as a solvent in organic reactions.

Methyl butyrate: Used in the food industry for its fruity aroma.

Uniqueness

Ethyl 2-(2-methyl-4-thiocyanatophenoxy)acetate is unique due to the presence of the thiocyanate group, which imparts distinctive chemical reactivity and biological activity. This makes it a valuable compound for research in various fields, including medicinal chemistry and biochemistry .

Biological Activity

Ethyl 2-(2-methyl-4-thiocyanatophenoxy)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a thiocyanate group attached to a phenoxyacetate structure. The presence of the thiocyanate moiety is significant as it has been associated with various biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of compounds similar to this compound against cancer cell lines. For instance, research on related chromone derivatives indicated that certain compounds exhibited selective cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The mechanisms of action included inducing apoptosis and cell cycle arrest, alongside downregulating anti-apoptotic genes such as Bcl-2 while upregulating pro-apoptotic genes like P53 and Bax .

Case Study: Cytotoxicity Assessment

A study assessing the cytotoxic effects of various derivatives showed that compounds 14b, 17, and 19 induced significant cell death in MCF-7 cells after a 48-hour exposure at a concentration of 100 μM. The results indicated that these compounds could serve as potential leads in anticancer drug development .

Antimicrobial Activity

The antimicrobial properties of ethyl derivatives have also been investigated. A study on related compounds demonstrated that certain aryl thiocyanates exhibited activity against Gram-positive and Gram-negative bacteria. The level of antimicrobial activity was influenced by substituents on the phenyl ring, suggesting that structural modifications could enhance efficacy .

Data Table: Antimicrobial Efficacy

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | 64 µg/mL |

The biological activity of this compound may be attributed to its interaction with various cellular targets:

- Inhibition of Metabolic Enzymes : Similar compounds have shown the ability to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which could contribute to their therapeutic effects in neurological disorders .

- Cellular Pathways : The compound's ability to modulate key signaling pathways involved in cell proliferation and apoptosis is crucial for its anticancer activity. By affecting gene expression levels related to cell cycle regulation, it can induce programmed cell death in malignant cells .

Properties

Molecular Formula |

C12H13NO3S |

|---|---|

Molecular Weight |

251.30 g/mol |

IUPAC Name |

ethyl 2-(2-methyl-4-thiocyanatophenoxy)acetate |

InChI |

InChI=1S/C12H13NO3S/c1-3-15-12(14)7-16-11-5-4-10(17-8-13)6-9(11)2/h4-6H,3,7H2,1-2H3 |

InChI Key |

KMZNZPFOXCUZNK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1)SC#N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.